2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride

説明

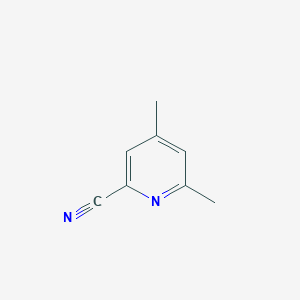

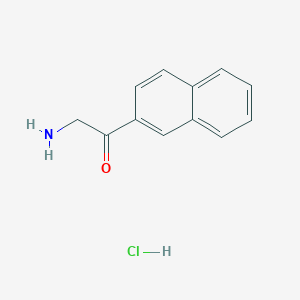

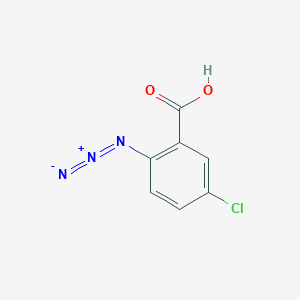

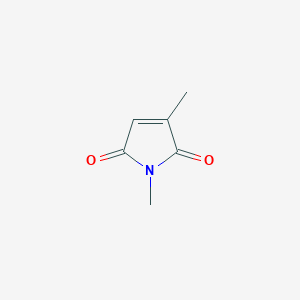

2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride, also known by its CAS number 38061-36-8, is a compound with the molecular formula C12H12ClNO . It has a molecular weight of 221.68 g/mol . The compound is also known by several synonyms, including 2-amino-1-(2-naphthyl)-1-ethanone hydrochloride and 2-amino-1-naphthalen-2-ylethanone;hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride isInChI=1S/C12H11NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2;1H . The Canonical SMILES representation is C1=CC=C2C=C(C=CC2=C1)C(=O)CN.Cl . Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.68 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 221.0607417 g/mol . The topological polar surface area is 43.1 Ų . The compound has a heavy atom count of 15 .科学的研究の応用

Crystal Structure Analysis :

- The structure of 2′-Acetonaphthone, closely related to 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride, reveals an acetyl group nearly coplanar with the naphthalene ring. This structure leads to a classic herringbone arrangement typical for aromatic polycycles, offering insights into material properties and molecular interactions (Shotonwa & Boere, 2012).

Synthesis and Industrial Applications :

- Efficient synthesis techniques have been developed for derivatives of 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride. These methods are significant for the industrial-scale production of pharmaceuticals, like Cinacalcet hydrochloride, demonstrating the compound's role as a key intermediate in drug synthesis (Mathad et al., 2011).

Molecular Interaction Studies :

- Research has focused on the interaction of Schiff base ligands derived from similar compounds with DNA, as well as the synthesis of metal complexes. These studies have implications for drug development and understanding molecular interactions at the DNA level (Kurt et al., 2020).

Catalytic and Synthetic Applications :

- The compound has been utilized in the synthesis of various pharmacologically relevant derivatives. For example, novel naphthalen-2-yl acetate derivatives showing potential as anticonvulsant agents were synthesized, showcasing the utility of 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride in medicinal chemistry (Ghareb et al., 2017).

Phototrigger Applications :

- The compound's derivatives have been investigated for use as phototriggers, which are crucial for controlled release in drug delivery systems. This research demonstrates the potential of 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride derivatives in creating more effective and targeted therapeutic agents (Khade & Singh, 2007).

Luminescence Studies :

- Studies have explored the luminescent properties of the compound's derivatives. These findings are vital for developing new materials for optical applications, including sensors and imaging tools (Li et al., 2014).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

特性

IUPAC Name |

2-amino-1-naphthalen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUOEFHIWKRZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500067 | |

| Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride | |

CAS RN |

38061-36-8 | |

| Record name | 38061-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)